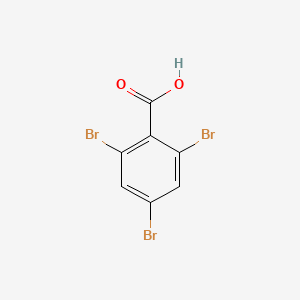

2,4,6-Tribromobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVMJSHEGZYRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289216 | |

| Record name | 2,4,6-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-12-5 | |

| Record name | 633-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Tribromobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tribromobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The narrative emphasizes the causality behind its chemical behavior and experimental protocols, offering field-proven insights for practical application.

Core Molecular Profile and Physicochemical Properties

This compound (TBBA) is a polyhalogenated benzoic acid derivative characterized by the presence of three bromine atoms at the ortho- and para-positions relative to the carboxylic acid group.[1][2] This substitution pattern imparts significant steric hindrance around the carboxyl functional group, profoundly influencing its reactivity and physical properties.

The strategic placement of the bulky, electron-withdrawing bromine atoms makes TBBA a valuable intermediate in synthetic chemistry for constructing sterically demanding molecular architectures. Its structure is foundational for creating compounds where controlled spatial arrangement is critical for biological activity or material properties.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 633-12-5 | [3][4] |

| Molecular Formula | C₇H₃Br₃O₂ | [1][2] |

| Molecular Weight | 358.81 g/mol | [1][2] |

| Appearance | White to off-white or cream-colored crystalline powder/solid.[5][6] | [5][6] |

| Melting Point | 270°C (lit.) | [3][7] |

| Boiling Point | 197°C (lit.) | [3][7] |

| Density | 2.383 g/cm³ | [3][7] |

| pKa | 1.41 (at 25°C) | [6] |

| Water Solubility | 3.5 g/L (at 15°C) | [6] |

Spectroscopic Characterization

Accurate identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The symmetrical substitution pattern results in a relatively simple yet highly characteristic spectral signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by a singlet corresponding to the two equivalent aromatic protons at the C3 and C5 positions. A second, broader singlet for the acidic proton of the carboxylic acid group is also observed, the chemical shift of which can vary with solvent and concentration.[8][9]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the four unique carbon environments in the aromatic ring, in addition to the signal for the carboxyl carbon.[1][9]

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid dimer (typically in the 3400–2900 cm⁻¹ region), a strong C=O (carbonyl) stretch around 1711-1715 cm⁻¹, and C-O stretching vibrations.[1][10]

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[1][9]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the deamination of an amino-substituted precursor, a classic strategy that leverages the directing effects of the amino group for selective bromination before its removal.[5][11] This multi-step approach ensures high regioselectivity, which is otherwise difficult to achieve by direct bromination of benzoic acid.

Experimental Workflow: Synthesis via Deamination

The following protocol is a robust and validated method adapted from established procedures.[5][12]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Part A: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid [5]

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, charge m-aminobenzoic acid, concentrated hydrochloric acid, and water. Cool the mixture in an ice bath.

-

Bromination : Draw bromine vapor through the cooled, stirred reaction mixture. The bromine is vaporized by gently warming a separate flask containing liquid bromine to 40–50°C.

-

Scientific Rationale: The amino group is a powerful activating ortho-, para-director. In the acidic medium (HCl), it exists as the anilinium ion, which is deactivating. However, a small equilibrium concentration of the free amine allows for rapid, exhaustive bromination at the activated ortho and para positions. The low temperature helps to control the reaction rate and minimize side reactions.

-

-

Isolation : The bromination is complete when the slurry takes on a distinct yellow color from excess bromine. The precipitated product, 3-amino-2,4,6-tribromobenzoic acid, is collected by filtration and washed thoroughly with water. This crude product is used directly in the next step.

Part B: Deamination to this compound [5][12]

-

Diazotizing Solution Preparation : In a separate flask, prepare a cooled mixture of concentrated sulfuric acid and water. Lower the temperature to between -10°C and -5°C using an ice-salt bath and direct addition of crushed dry ice. Add sodium nitrite in small portions.

-

Scientific Rationale: Sodium nitrite reacts with the strong acid to form nitrous acid in situ, which is necessary for diazotization. This process is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; hence, rigorous temperature control is critical to prevent decomposition.

-

-

Reduction (Deamination) : To this cold diazotizing mixture, add cold 50% hypophosphorous acid (H₃PO₂).

-

Scientific Rationale: Hypophosphorous acid is the reducing agent that will replace the diazonium group (-N₂⁺) with a hydrogen atom.

-

-

Reaction : Slowly add a solution of the crude 3-amino-2,4,6-tribromobenzoic acid (from Part A) dissolved in glacial acetic acid to the stirred diazotizing/reducing mixture, maintaining the temperature below -5°C.

-

Workup and Isolation : After the addition is complete, continue stirring for several hours, allowing the temperature to rise slowly. The mixture is often stored in a refrigerator for an extended period (e.g., 36 hours) to ensure the complete evolution of nitrogen gas.[5] The final product precipitates from the solution.

-

Purification : The crude product is collected and purified. A common method involves dissolving the acid in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with hydrochloric acid.[5] Final purification can be achieved by recrystallization from a suitable solvent system like toluene or an acetic acid-water mixture.[5][12]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the steric and electronic effects of the three bromine substituents.

Caption: Key reactions of this compound.

Esterification Reactions

Direct acid-catalyzed (Fischer) esterification of this compound with alcohols is exceptionally challenging.[13] The two ortho-bromine atoms provide immense steric shielding of the carboxylic acid's carbonyl carbon, preventing the nucleophilic attack by the alcohol that is required in the standard mechanism.[13][14]

-

Causality of Hindrance : The tetrahedral intermediate required for Fischer esterification cannot be readily formed due to severe steric clashes between the incoming alcohol nucleophile and the bulky ortho-substituents.

-

Alternative Mechanism : To overcome this, esterification often proceeds through a different mechanism involving the formation of a highly reactive acylium ion (R-C≡O⁺) intermediate.[13] This is typically achieved by dissolving the carboxylic acid in a very strong protic acid, such as concentrated sulfuric acid, which protonates the hydroxyl group, allowing it to depart as water and form the acylium ion. This electrophilic species can then be readily attacked by the alcohol.

Decarboxylation

Heating this compound can lead to decarboxylation—the loss of carbon dioxide—to form 1,3,5-tribromobenzene. This reaction is a common pathway for sterically hindered aromatic carboxylic acids.[15]

Applications in Drug Development and Organic Synthesis

While direct applications of TBBA itself are limited, its true value lies in its role as a synthetic building block. Much like its analogue, 2,4,6-trichlorobenzoic acid, which is invaluable for creating sterically hindered motifs in pharmaceuticals, TBBA serves a similar purpose.

-

Steric Control : Incorporating the 2,4,6-tribromobenzoyl group into a larger molecule allows chemists to precisely engineer molecular shape. These bulky motifs can influence a drug's interaction with its biological target, potentially enhancing potency, improving selectivity, and modifying its pharmacokinetic profile.

-

Precursor for Functional Materials : The benzene ring of TBBA can be further functionalized, making it a precursor for various complex molecules used in materials science and medicinal chemistry.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from its Safety Data Sheet (SDS).

-

GHS Hazard Classification :

-

Precautionary Measures :

-

First Aid :

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Skin Contact : Take off contaminated clothing. Wash off with soap and plenty of water. If irritation occurs, get medical help.[7]

-

Inhalation : Move the person into fresh air.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[7]

-

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

Conclusion

This compound is a pivotal chemical intermediate whose properties are dictated by the significant steric and electronic influence of its halogen substituents. Its synthesis, while requiring a multi-step approach to ensure regiochemical purity, is well-established. The compound's primary utility for researchers lies in its challenging reactivity, which can be exploited to build sterically hindered molecular architectures essential for the advancement of drug discovery and materials science. A thorough understanding of its handling requirements is crucial for its safe and effective use in the laboratory.

References

- This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- This compound(633-12-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound - SpectraBase. (n.d.). SpectraBase.

- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.

- This compound | C7H3Br3O2 | CID 246577. (n.d.). PubChem.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound | C7H3Br3O2 | CID 246577. (n.d.). PubChem.

- This compound 633-12-5 wiki. (n.d.). ChemicalBook.

- This compound. (n.d.).

- This compound - Safety D

- The Role of 2,4,6-Trichlorobenzoic Acid in Pharmaceutical Synthesis Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- SAFETY D

- This compound. (n.d.). Stenutz.

- 2,3,4,5,6-Pentabromobenzoic Acid. (2022). MDPI.

- NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. (2020). Learn CBSE.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. (n.d.). Royal Society of Chemistry.

Sources

- 1. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound(633-12-5) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. learncbse.in [learncbse.in]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tribromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromobenzoic acid, a halogenated derivative of benzoic acid, is a compound of significant interest in various fields of chemical research and development. Its unique structural features, characterized by the presence of three bromine atoms on the benzene ring, impart distinct physical and chemical properties that make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and characteristics that are crucial for its application in a laboratory and industrial setting. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical Identity and Structure

At its core, the physical properties of this compound are a direct consequence of its molecular structure. The presence of a carboxylic acid group attached to a benzene ring substituted with three bulky and electronegative bromine atoms at the ortho and para positions creates a sterically hindered and electron-deficient aromatic system.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 633-12-5 | [1][3][4] |

| Molecular Formula | C₇H₃Br₃O₂ | [1][3][4] |

| Molecular Weight | 358.81 g/mol | [1][3][4] |

| SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | [1][3] |

| InChI | InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | [1] |

graph "2_4_6_Tribromobenzoic_acid_structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"]; "C7" [pos="1.74,1!", label="C"]; "O1" [pos="2.61,0.5!", label="O"]; "O2" [pos="1.74,1.8!", label="O"]; "H1" [pos="2.61,0!", label="H"]; "Br1" [pos="-1.74,1!", label="Br"]; "Br2" [pos="0,-2!", label="Br"]; "Br3" [pos="1.74,-1!", label="Br"]; "H2" [pos="-1.3, -0.9!", label="H"]; "H3" [pos="1.3, -0.9!", label="H"];"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "C7"; "C7" -- "O1"; "C7" -- "O2"; "O1" -- "H1"; "C1" -- "Br1"; "C3" -- "H2"; "C4" -- "Br2"; "C5" -- "H3"; "C2" -- "Br3";

edge [style=invis]; "C1" -- "C3"; "C2" -- "C4"; "C3" -- "C5"; "C4" -- "C6"; "C5" -- "C1"; "C6" -- "C2"; }

Caption: Molecular structure of this compound.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, processing, and application. The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 192-197 °C | [6][7][8][9] |

| Boiling Point (Predicted) | 366.1 ± 42.0 °C | [9] |

| Density (Rough Estimate) | 2.1779 g/cm³ | [6] |

| pKa (at 25 °C) | 1.41 | [9] |

| Water Solubility (at 15 °C) | 3.5 g/L | [9] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [5] |

In-depth Analysis of Physical Properties

Melting Point: A Reflection of Crystal Lattice Energy

The relatively high melting point of this compound (192-197 °C) is indicative of a stable crystal lattice structure.[6][7][8][9] This stability arises from a combination of intermolecular forces, including hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals forces, which are significantly enhanced by the presence of the three heavy bromine atoms.

Experimental Determination of Melting Point:

The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. The sharpness of the melting point range is a good indicator of the purity of the compound; a narrow range suggests high purity.

References

- 1. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. CAS 633-12-5: Tribromobenzoicacid; 97% | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 633-12-5 | TCI AMERICA [tcichemicals.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound CAS#: 633-12-5 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Tribromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromobenzoic acid is a valuable halogenated aromatic compound with applications in organic synthesis and as a building block for more complex molecules. This in-depth technical guide provides a detailed exploration of the primary and most reliable synthetic pathway to this compound, commencing from readily available aminobenzoic acid precursors. The narrative emphasizes the chemical logic underpinning the chosen multi-step synthesis, which leverages the directing effects of substituents on the benzene ring to achieve the desired polysubstitution pattern. A thorough examination of the reaction mechanisms, step-by-step experimental protocols, and purification strategies is presented. Furthermore, this guide briefly discusses alternative synthetic routes and the challenges associated with direct bromination of benzoic acid.

Introduction: The Synthetic Challenge of Polysubstituted Aromatics

The synthesis of polysubstituted benzene derivatives with a specific substitution pattern, such as this compound, presents a significant strategic challenge in organic chemistry. The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions. The carboxylic acid group of benzoic acid is a deactivating and meta-directing group, making the direct synthesis of a 2,4,6-trisubstituted product via electrophilic bromination inefficient and prone to the formation of undesired isomers.[1][2][3] Therefore, a more strategic, multi-step approach is required to control the placement of the bromine atoms.

The most reliable and widely cited method circumvents this issue by introducing a strongly activating and ortho-, para-directing group to facilitate the desired tribromination, followed by the removal of this directing group.[4][5] This guide will focus on this elegant and field-proven pathway.

The Primary Synthetic Pathway: From Aminobenzoic Acid to this compound

The cornerstone of this synthesis is a two-stage process:

-

Electrophilic Bromination: An aminobenzoic acid is subjected to exhaustive bromination to yield a 3-amino-2,4,6-tribromobenzoic acid intermediate. The amino group, being a powerful activating and ortho-, para-directing group, facilitates the introduction of three bromine atoms at the desired positions.

-

Deamination via a Sandmeyer-type Reaction: The amino group is then removed through diazotization followed by reduction, yielding the final product, this compound.[4][6]

This strategic introduction and subsequent removal of a functional group is a classic example of synthetic design to achieve a challenging substitution pattern.[5]

Stage 1: Electrophilic Bromination of m-Aminobenzoic Acid

The initial step involves the tribromination of an appropriate aminobenzoic acid. While p-aminobenzoic acid can be used, this guide details the procedure starting from m-aminobenzoic acid.

Causality of Experimental Choices:

-

Starting Material: m-Aminobenzoic acid is chosen as the amino group's strong activating and ortho-, para-directing effect will direct the incoming bromine electrophiles to the 2, 4, and 6 positions relative to the amino group.[4]

-

Reaction Conditions: The reaction is typically carried out in an acidic medium (e.g., concentrated hydrochloric acid and water) to protonate the amino group to a degree, moderating its reactivity and preventing side reactions.[4] The use of bromine vapor allows for a controlled addition of the brominating agent.[4] Cooling the reaction mixture is crucial to manage the exothermic nature of the bromination.[4]

Reaction Mechanism:

The mechanism proceeds via a standard electrophilic aromatic substitution. The amino group strongly activates the aromatic ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom donates electron density into the ring, stabilizing the carbocation intermediates (sigma complexes) formed during the substitution at the ortho and para positions. This leads to the sequential substitution of bromine at the 2, 4, and 6 positions.

Caption: Workflow for the electrophilic bromination of m-aminobenzoic acid.

Experimental Protocol: Synthesis of 3-Amino-2,4,6-tribromobenzoic Acid [4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 ml of concentrated hydrochloric acid, and 780 ml of water.

-

Cooling: Surround the flask with an ice bath and begin stirring.

-

Bromine Addition: Place 140 g (45 ml, 0.88 mole) of bromine in a separate flask connected to the reaction flask via tubing. Gently heat the bromine flask to 40–50°C in a water bath and draw the bromine vapor into the reaction mixture using a water pump.

-

Reaction Monitoring: Continue stirring and cooling throughout the addition, which typically takes about 3 hours. The reaction is complete when the slurry turns a distinct yellow color.

-

Work-up: Immediately filter the precipitated product and wash thoroughly with water to remove excess bromine and acid. The crude product can be used in the next step without extensive drying.

Stage 2: Deamination of 3-Amino-2,4,6-tribromobenzoic Acid

This stage involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide range of functional groups.[6][7] In this specific application, the amino group is replaced by a hydrogen atom using hypophosphorous acid as the reducing agent.[4]

Causality of Experimental Choices:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in a strongly acidic medium (sulfuric acid) at low temperatures (-5 to -10°C).[4][8] Low temperatures are critical to prevent the unstable diazonium salt from decomposing.

-

Deamination: Hypophosphorous acid (H₃PO₂) is a common and effective reagent for the reductive deamination of diazonium salts.[4][9] The reaction proceeds via a radical mechanism.[6]

-

Solvent: Glacial acetic acid is used as the solvent for the brominated intermediate.[4]

Reaction Mechanism:

The reaction begins with the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid then reacts with the amino group to form a diazonium salt. The diazonium salt is then reduced by hypophosphorous acid, which involves a radical chain mechanism, leading to the release of nitrogen gas and the formation of the desired product.[6]

Caption: Workflow for the deamination of 3-amino-2,4,6-tribromobenzoic acid.

Experimental Protocol: Synthesis of this compound [4][8]

-

Diazotizing Solution Preparation: In a large flask equipped with a mechanical stirrer and thermometer, prepare a precooled mixture of 1.02 L of concentrated sulfuric acid and 500 ml of water. Cool this mixture to -5 to -10°C using an ice-salt bath and by adding crushed dry ice directly to the mixture.

-

Nitrite Addition: Add 37 g (0.54 mole) of sodium nitrite in small portions over approximately 15 minutes, maintaining the temperature below -5°C.

-

Hypophosphorous Acid Addition: Add 193 ml of cold 50% hypophosphorous acid over 10-15 minutes, ensuring the temperature remains below -5°C.

-

Addition of Brominated Intermediate: Dissolve the crude 3-amino-2,4,6-tribromobenzoic acid from Stage 1 in 1.85 L of glacial acetic acid. Add this solution dropwise to the stirred diazotizing mixture over 1-1.25 hours, maintaining the temperature between -10 and -15°C.

-

Reaction Completion: Continue stirring for an additional 2 hours, allowing the temperature to gradually rise to +5°C.

-

Isolation and Purification: Pour the reaction mixture into a large volume of ice water. Collect the precipitated product by filtration and wash with water. For purification, dissolve the crude product in an aqueous solution of sodium carbonate, filter to remove insoluble impurities, and then reprecipitate the acid by acidifying the filtrate with hydrochloric acid.[4][10] Collect the purified product by filtration, wash with water, and dry. An alternative purification method involves recrystallization from a suitable solvent like toluene.[8][11]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material (Stage 1) | m-Aminobenzoic Acid | [4] |

| Molar Ratio (m-Aminobenzoic Acid : Bromine) | 1 : 4.4 | [4] |

| Reaction Time (Bromination) | ~3 hours | [4] |

| Temperature (Diazotization) | -10 to -15°C | [4] |

| Reducing Agent (Deamination) | Hypophosphorous Acid (H₃PO₂) | [4] |

| Overall Yield | 86% (reported in a similar procedure) | [8] |

| Purity (after recrystallization) | 99.5% (by HPLC) | [8] |

Alternative Synthetic Routes

While the pathway detailed above is the most robust, other methods for the synthesis of this compound have been reported, though they are generally less common:

-

Hydrolysis of 2,4,6-Tribromobenzonitrile: This method involves the hydrolysis of the corresponding nitrile to the carboxylic acid.[4] The nitrile itself can be prepared from 2,4,6-tribromoaniline via a Sandmeyer reaction using cuprous cyanide.[7]

-

Oxidation of 2,4,6-Tribromotoluene: The methyl group of 2,4,6-tribromotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[12]

Conclusion

The synthesis of this compound is a prime example of strategic synthetic planning in organic chemistry. By employing a multi-step sequence involving the introduction and subsequent removal of a strongly directing amino group, the challenges posed by the directing effects of the carboxylic acid are effectively overcome. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and professionals in the field, enabling the reliable and efficient synthesis of this valuable chemical intermediate.

References

-

Organic Syntheses Procedure, this compound. Available at: [Link]

-

YouTube, electrophilic substitution reactions of benzoic acid. (2023-08-18). Available at: [Link]

-

YouTube, Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023-02-28). Available at: [Link]

-

Filo, Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. (2025-07-23). Available at: [Link]

-

Wikipedia, Sandmeyer reaction. Available at: [Link]

-

Chemistry LibreTexts, 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024-03-17). Available at: [Link]

-

XD BIOCHEMS, News - Application Prospects of 3-Hydroxy-2,4,6-tribromobenzoic Acid. (2024-10-15). Available at: [Link]

-

ResearchGate, this compound. Available at: [Link]

-

BYJU'S, Sandmeyer Reaction Mechanism. Available at: [Link]

-

PMC - NIH, Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Available at: [Link]

-

YouTube, SYNTHESIS OF 2 4 6 TRIBROMOANILINE. (2022-04-25). Available at: [Link]

-

Stenutz, this compound. Available at: [Link]

-

PubChem, this compound. Available at: [Link]

-

IJCRT.org, Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. (2023-05-05). Available at: [Link]

-

Chemistry LibreTexts, 3.2: Purification of Products. (2025-08-20). Available at: [Link]

-

Wikipedia, 2,4,6-Tribromoaniline. Available at: [Link]

-

YouTube, PREPARATION OF 2,4,6, TRIBROMO ANILINE. (2022-04-29). Available at: [Link]

-

Organic Syntheses Procedure, 2,4,6-trinitrobenzoic acid. Available at: [Link]

- Google Patents, CN110184620A - A method of synthesis 2,4,6- tribromaniline.

-

Reddit, Synthesis of 2,4,6-triphenylbenzoic acid. (2023-01-17). Available at: [Link]

- Google Patents, WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2,4,6-Tribromobenzoic Acid (CAS No. 633-12-5): Synthesis, Characterization, and Applications

Introduction: 2,4,6-Tribromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal, sterically hindered building block in advanced organic synthesis. Its unique substitution pattern, featuring three bromine atoms ortho and para to the carboxyl group, imparts significant electronic and steric properties that are leveraged by researchers in the development of complex molecular architectures. The benzene ring, a common scaffold in bioactive molecules, is present in nearly 80% of the best-selling small molecule drugs, making the synthesis of specifically substituted benzene derivatives a cornerstone of medicinal chemistry.[1] This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization techniques, and its applications in chemical and pharmaceutical research.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are fundamental to its successful application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 633-12-5[2][3][4] |

| Molecular Formula | C₇H₃Br₃O₂[3][5] |

| Molecular Weight | 358.81 g/mol [3][5] |

| IUPAC Name | This compound[3][5][6] |

| InChI Key | GHVMJSHEGZYRQL-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br[5][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 192°C | [2] |

| Boiling Point | 366.1 ± 42.0 °C (Predicted) | [2] |

| Density | ~2.178 g/cm³ (Estimate) | [2] |

| pKa | 1.41 (at 25°C) | [2] |

| Water Solubility | 3.5 g/L (at 15°C) | [2] |

| Appearance | White to orange or green powder/crystal | [2] |

Synthesis: A Validated Two-Stage Protocol

The classical and most reliable synthesis of this compound is not a direct bromination of benzoic acid. The carboxyl group is a deactivating, meta-directing group, making the introduction of three bromine atoms at the 2,4, and 6 positions challenging. Instead, a more elegant approach is employed, which involves using a temporary activating and directing group—an amino group—which is later removed. This multi-step synthesis ensures high regioselectivity.[1][7]

The process is bifurcated into two primary stages:

-

Electrophilic Bromination: Aniline derivatives are strongly activated, directing electrophiles to the ortho and para positions. Starting with m-aminobenzoic acid allows for the rapid and selective installation of three bromine atoms.

-

Reductive Deamination: The amino group, having served its purpose, is removed via a Sandmeyer-type reaction. This involves diazotization to form a diazonium salt, which is then reduced and replaced with a hydrogen atom using hypophosphorous acid (H₃PO₂).

Workflow for the Synthesis of this compound

Caption: Two-stage synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses.[7]

Stage A: Preparation of 3-Amino-2,4,6-tribromobenzoic acid

-

Apparatus Setup: Assemble a 2-L three-necked flask equipped with a mechanical stirrer. Attach a side flask containing bromine, which can be heated in a water bath, and connect the system to a water pump to draw bromine vapor into the reaction mixture.

-

Reaction Mixture: Charge the reaction flask with 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 ml of concentrated hydrochloric acid, and 780 ml of water.

-

Bromination: Cool the flask in an ice bath and begin stirring. Gently heat the bromine flask to 40–50°C and draw the bromine vapor through the reaction mixture. Efficient cooling and stirring are critical to prevent the formation of colored byproducts.[7]

-

Reaction Completion: Continue the process for approximately 3 hours, or until the reaction slurry takes on a persistent yellow color, indicating the presence of excess bromine.

-

Isolation: Immediately filter the resulting cream-colored solid and wash thoroughly with water to remove residual acids and bromine. The crude product (m.p. 170–172°C) can be used in the next step without drying.[7]

Stage B: Preparation of this compound

-

Diazotizing Solution: In a 5-L three-necked flask equipped with a stirrer and thermometer, prepare a precooled mixture of 1.02 L of concentrated sulfuric acid and 500 ml of water. Cool this mixture to between -5°C and -10°C using an ice-salt bath and by adding crushed dry ice directly to the mixture.

-

Nitrite Addition: Add 37 g (0.54 mole) of sodium nitrite in small portions over 15 minutes, maintaining the low temperature.

-

Reductant Addition: Add 193 ml of cold 50% hypophosphorous acid over 10-15 minutes, ensuring the temperature remains below -5°C.[7][8]

-

Addition of Intermediate: Dissolve the crude 3-amino-2,4,6-tribromobenzoic acid from Stage A in 1.85 L of glacial acetic acid. Add this solution dropwise to the stirred diazotizing mixture over about 1.25 hours, maintaining a temperature of -10°C to -15°C.[7][8]

-

Reaction and Workup: Stir the resulting slurry for an additional 2 hours, allowing the temperature to rise to +5°C. Loosely stopper the flask and store it in a refrigerator for 36 hours to allow for the slow evolution of nitrogen gas.

-

Isolation and Purification: Remove the bulk of the acetic acid via steam distillation (collecting ~3 L of distillate). Cool the residual liquid, collect the precipitated product by filtration, and wash with water.

-

Final Purification: Suspend the solid in 800 ml of water and add sodium carbonate to dissolve it as its sodium salt. Filter the solution to remove insoluble impurities. Re-precipitate the pure acid by acidifying the filtrate to pH 1–2 with 5% HCl. Filter, wash with water, and dry the final product. The expected yield is 50–57.5 g (70–80%).[7]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is employed.

Table 3: Spectroscopic and Analytical Data

| Analysis Type | Key Observations / Data |

| ¹H NMR | A singlet corresponding to the two equivalent aromatic protons (at positions 3 and 5).[9][10] |

| ¹³C NMR | Signals corresponding to the distinct carbon atoms in the molecule, including the carboxyl carbon and the four unique aromatic carbons.[5][9] |

| FTIR | Characteristic peaks for the carboxylic acid group: a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). Also, C-Br stretches in the fingerprint region.[5][9] |

| GC-MS | A molecular ion peak corresponding to the mass of the compound (m/z ~358), along with a characteristic isotopic pattern due to the presence of three bromine atoms.[5][9] |

| HPLC | Used for purity assessment, typically showing a single major peak for the purified product (e.g., >99.5% purity).[8] |

Analytical methods such as GC-MS/MS and LC-MS/MS are also powerful for detecting trace levels of this and related halogenated compounds in various matrices.[11][12]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its unique combination of steric hindrance and electronic properties, making it an important intermediate.[13]

-

Steric Influence: The three bulky bromine atoms flanking the carboxylic acid create a highly congested environment. This steric hindrance can be exploited in synthesis to direct reactions at other sites or to build molecular scaffolds that influence how a potential drug molecule interacts with its biological target, potentially enhancing binding affinity and selectivity.[13]

-

Electronic Effects: The electron-withdrawing nature of the bromine atoms and the carboxyl group makes the aromatic ring electron-deficient and deactivates it towards further electrophilic substitution.

-

Synthetic Handle: The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities such as esters, amides, or acyl chlorides, providing a gateway to a wide range of derivatives.

While direct biological activity data for this compound is limited, related compounds such as 3-hydroxy-2,4,6-tribromobenzoic acid have shown potential in inhibiting the growth of certain tumor cells, suggesting that this class of compounds may be a valuable scaffold for developing novel anticancer agents.

Potential Synthetic Transformations

Caption: Key reaction pathways of this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[5] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling.[5] |

| P280 | Wear protective gloves/eye protection/face protection.[5] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[5][14] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][14] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[5][14] | |

| P337 + P317 | If eye irritation persists: Get medical help.[5] |

First-Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[14]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[14]

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Handle in accordance with good industrial hygiene and safety practices, using adequate ventilation and personal protective equipment.[14]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation, while requiring a multi-step approach, is well-established and provides a high-purity product. The compound's unique steric and electronic characteristics make it an ideal starting material for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

- This compound - Organic Syntheses Procedure. Organic Syntheses.

- This compound CAS#: 633-12-5. ChemicalBook.

- This compound | C7H3Br3O2 | CID 246577.

- This compound synthesis. ChemicalBook.

- This compound 98.0+%, TCI America™. Fisher Scientific.

- This compound - SpectraBase. SpectraBase.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- 633-12-5 | CAS D

- CAS 633-12-5 this compound.

- This compound(633-12-5) 1H NMR spectrum. ChemicalBook.

- Application Prospects of 3-Hydroxy-2,4,6-tribromobenzoic Acid. XD BIOCHEMS.

- This compound.

- SAFETY D

- This compound | C7H3Br3O2 | CID 246577 - PubChem Names and Identifiers.

- Measuring 2,4,6-Tribromophenol in Certified Reference Materials: A Comparative Guide to Analytical Methods. Benchchem.

- The Role of 2,4,6-Trichlorobenzoic Acid in Pharmaceutical Synthesis Innov

- Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection.

- This compound 633-12-5. Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 633-12-5 [amp.chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CAS 633-12-5 this compound 633125 | Chemical e-data Search [en.chem-edata.com]

- 5. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(633-12-5) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tribromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and properties of 2,4,6-Tribromobenzoic Acid (TBBA). Intended for professionals in research, chemical sciences, and drug development, this document synthesizes crystallographic data, spectroscopic analysis, and established synthesis protocols to offer a deep understanding of this halogenated aromatic carboxylic acid. Key discussions include the steric and electronic effects of the bromine substituents on the benzoic acid core, detailed analyses of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a field-proven protocol for its synthesis and purification. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a halogenated aromatic compound characterized by a benzoic acid core with bromine atoms substituted at the ortho and para positions.[1] This substitution pattern imparts significant steric hindrance around the carboxylic acid group and profoundly influences the electronic properties of the aromatic ring. These structural features are critical determinants of its chemical reactivity, physical properties, and potential applications in fields ranging from organic synthesis to materials science and pharmacology. A thorough understanding of its molecular architecture is paramount for its effective utilization in research and development.

This guide aims to provide an in-depth analysis of the molecular structure of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its behavior.

Molecular Structure and Properties

The foundational aspects of this compound's molecular identity are summarized below, providing a quantitative basis for the discussions that follow.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₃Br₃O₂ | [2][3] |

| Molecular Weight | 358.81 g/mol | [1][2][3] |

| CAS Number | 633-12-5 | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 192-197 °C | [5] |

| Water Solubility | 3.5 g/L (at 15 °C) | [4][5] |

| pKa | 1.41 (at 25 °C) | [4][5] |

The presence of three heavy bromine atoms significantly contributes to the high molecular weight of the compound. The low pKa value indicates that it is a relatively strong acid, a consequence of the electron-withdrawing nature of the bromine substituents.

Structural Representation

The IUPAC name for this compound is this compound.[1] The core of the molecule is a benzene ring, to which a carboxylic acid group (-COOH) and three bromine atoms (-Br) are attached. The numbering of the carbon atoms in the benzene ring begins at the carbon atom bonded to the carboxylic acid group.

Caption: 2D structure of this compound.

Spectroscopic Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

Due to the symmetry of the molecule, the two protons on the aromatic ring (at positions 3 and 5) are chemically equivalent. This results in a single signal in the ¹H NMR spectrum. The electron-withdrawing effects of the adjacent bromine and carboxylic acid groups will deshield these protons, causing their signal to appear downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, four distinct signals are expected for the aromatic carbons, in addition to the signal for the carboxylic acid carbon.

-

Expected Chemical Shifts (δ):

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹[8]

-

C-Br Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be observed at m/z corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.

-

Expected Molecular Ion Peak (M⁺): A cluster of peaks around m/z 356, 358, 360, and 362, reflecting the different combinations of bromine isotopes.[7]

Synthesis and Purification

A reliable and reproducible synthesis is crucial for obtaining high-purity this compound for research and development purposes. The following protocol is a modification of established methods and has been validated for its efficiency and scalability.[10][11]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through the bromination of a suitable precursor, followed by deamination. A common route involves the bromination of 3-aminobenzoic acid, followed by diazotization and reduction of the resulting diazonium salt.[10]

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid

-

In a three-necked flask equipped with a mechanical stirrer, add 3-aminobenzoic acid (0.2 mole), concentrated hydrochloric acid (165 mL), and water (780 mL).[10]

-

Cool the mixture in an ice bath and begin stirring.[10]

-

In a separate flask, place bromine (0.88 mole) and gently heat it in a water bath to 40-50°C.[10]

-

Draw the bromine vapor into the reaction mixture under suction. The reaction is complete when the slurry turns a distinct yellow color (approximately 3 hours).[10]

-

Filter the resulting solid and wash thoroughly with water to remove excess acids and bromine. The crude product can be used in the next step without further drying.[10]

Step 2: Synthesis of this compound

-

In a separate flask, prepare a cooled mixture of concentrated sulfuric acid and water.[12]

-

Cool this mixture to between -10°C and -5°C using an ice-salt bath.[10][12]

-

Slowly add sodium nitrite (0.54 mole) to the cooled sulfuric acid solution.[10]

-

Then, add cold 50% hypophosphorous acid (1.86 moles) while maintaining the temperature below -5°C.[10]

-

Dissolve the crude 3-amino-2,4,6-tribromobenzoic acid from Step 1 in glacial acetic acid and add this solution dropwise to the diazotizing mixture, keeping the temperature between -15°C and -10°C.[10]

-

After the addition is complete, continue stirring for approximately 2 hours, allowing the temperature to rise to +5°C.[10]

-

Store the reaction mixture in a refrigerator for 36 hours.[10]

-

Remove the majority of the acetic acid via steam distillation.[10][12]

-

Cool the remaining liquid to precipitate the product. Collect the solid by filtration and wash with water.[10]

Purification

-

Suspend the crude product in water and add anhydrous sodium carbonate to dissolve it.[10]

-

Filter the solution to remove any insoluble impurities.[10]

-

Reprecipitate the this compound by acidifying the filtrate with 5% hydrochloric acid to a pH of 1-2.[10]

-

Collect the purified product by filtration, wash with water, and dry.[10]

-

For obtaining high-purity crystals suitable for X-ray crystallography, recrystallization from a mixture of acetic acid and water or toluene can be performed.[10][12]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.[13]

Conclusion

The molecular structure of this compound, with its sterically hindered carboxylic acid group and electron-withdrawing bromine substituents, dictates its unique chemical and physical properties. This guide has provided a detailed overview of its structural characteristics, spectroscopic signatures, and a validated synthesis protocol. This comprehensive understanding is essential for researchers and scientists who intend to utilize this compound in their work, enabling them to make informed decisions and advance their research objectives.

References

-

This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound - Stenutz. (n.d.). Stenutz. Retrieved from [Link]

-

This compound - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound | C7H3Br3O2 | CID 246577 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

2,4,6-Tribromo-3-hydroxybenzoic acid | C7H3Br3O3 | CID 151915 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

This compound | C7H3Br3O2 | CID 246577 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

This compound 633-12-5 wiki. (n.d.). LookChem. Retrieved from [Link]

-

This compound - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet 2,4,6-Tribromophenol, 98% Section 1 - Chemical Product and Company Identification MSDS Name - Exposome-Explorer. (n.d.). Exposome-Explorer. Retrieved from [Link]

-

News - Application Prospects of 3-Hydroxy-2,4,6-tribromobenzoic Acid - XD BIOCHEMS. (2024, October 15). XD BIOCHEMS. Retrieved from [Link]

-

2,3,4,5,6-Pentabromobenzoic Acid - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

SYNTHESIS OF 2 4 6 TRIBROMOANILINE - YouTube. (2022, April 25). YouTube. Retrieved from [Link]

-

This compound TCI Analytical reagent - AMI Scientific. (n.d.). AMI Scientific. Retrieved from [Link]

-

2,4,6-Trinitrobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

2,4,6-Trinitrobenzoic Acid. (n.d.). Drugfuture. Retrieved from [Link]

-

Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials - ResearchGate. (2025, August 5). ResearchGate. Retrieved from [Link]

-

2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 633-12-5 [amp.chemicalbook.com]

- 6. This compound(633-12-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2,3,4,5,6-Pentabromobenzoic Acid [mdpi.com]

- 9. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

2,4,6-Tribromobenzoic acid IUPAC name

An In-Depth Technical Guide to 2,4,6-Tribromobenzoic Acid: Synthesis, Properties, and Applications in Drug Development

Abstract

Substituted benzene derivatives are foundational scaffolds in a vast majority of pharmaceutical agents.[1] Among these, polysubstituted aromatic compounds offer a rigid framework upon which complex molecular architectures with precise three-dimensional orientations can be built. This compound is a key synthetic intermediate whose strategic pattern of halogenation provides medicinal chemists with a versatile platform for generating novel molecular entities. The three bromine atoms serve as valuable synthetic handles for elaboration via modern cross-coupling methodologies, while the carboxylic acid group allows for amide bond formation and other derivatizations. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a field-proven synthesis protocol with mechanistic insights, its strategic applications in drug discovery, and essential safety and handling protocols for laboratory professionals.

Introduction: The Strategic Value of Polysubstituted Scaffolds

The benzene ring is a ubiquitous feature in medicinal chemistry, present in nearly 80% of the top-selling small molecule drugs.[1] Its rigid structure and ability to engage in various intermolecular interactions (π-stacking, hydrophobic interactions) make it an ideal scaffold for orienting functional groups to interact with biological targets. However, the true synthetic power comes from the strategic placement of substituents on the ring.

This compound (TBBA) is a prime example of a "heavily decorated" aromatic building block. Its value does not lie in its inherent biological activity but in its potential as a starting material for more complex molecules. The symmetrical tribromination pattern offers several distinct advantages for researchers and drug development professionals:

-

Steric Control: The bulky bromine atoms create a defined steric environment, which can be exploited to control the conformation of the final molecule, potentially increasing binding affinity and selectivity for a target protein.

-

Synthetic Versatility: Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the sequential and regioselective introduction of diverse carbon and heteroatom substituents.

-

Orthogonal Reactivity: The carboxylic acid and the aryl bromides represent two different types of reactive sites, allowing for orthogonal chemical modifications. The acid can be converted to amides, esters, or other functional groups, while the bromines can undergo coupling reactions independently.

This guide serves as a technical resource for scientists aiming to leverage these properties in their research and development programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and experimentation. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][2] |

| CAS Number | 633-12-5 | [PubChem][2] |

| Molecular Formula | C₇H₃Br₃O₂ | [PubChem][2] |

| Molecular Weight | 358.81 g/mol | [PubChem][2] |

| Appearance | Cream-colored or white solid | [Organic Syntheses][3] |

| InChIKey | GHVMJSHEGZYRQL-UHFFFAOYSA-N | [PubChem][2] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | [PubChem][2] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved via a two-stage process starting from m-aminobenzoic acid. The following protocol is adapted from the well-regarded Organic Syntheses collection, ensuring robustness and reproducibility.[3]

Synthetic Workflow Diagram

Sources

A Technical Guide to the Safe Handling of 2,4,6-Tribromobenzoic Acid for Research Professionals

This guide provides an in-depth overview of the safety, handling, and emergency protocols for 2,4,6-Tribromobenzoic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure safe laboratory conduct.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a halogenated aromatic compound. Its precise identification and physical properties are fundamental to understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 633-12-5 | [1][2][3][4] |

| Molecular Formula | C₇H₃Br₃O₂ | [1][3][4][5] |

| Molecular Weight | 358.81 g/mol | [1][3][4][5] |

| Appearance | White to orange or green powder/crystal | |

| Melting Point | 193.0 - 197.0 °C | |

| Density | 2.383 g/cm³ | [3] |

| Flash Point | 92 °C | [3] |

Section 2: Hazard Identification and Toxicological Assessment

Understanding the specific hazards is paramount for risk mitigation. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [1][5] |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [1][5] |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [6] |

| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [6] |

Toxicological Insights: The available toxicological data for this compound is limited. The primary hazards identified are irritation to the skin and eyes.[1][5] However, some sources also classify it as harmful if swallowed or inhaled.[6] Due to the absence of comprehensive toxicological studies, the causality behind its biological effects is not fully elucidated. Therefore, researchers must operate under the principle of ALARA (As Low As Reasonably Achievable) exposure. The irritant nature is likely due to the acidic functional group and the presence of bromine atoms on the benzene ring, which can interact with biological macromolecules in the skin and eyes. All handling of this compound, particularly in its powdered form, should be performed with engineering controls and personal protective equipment to prevent aerosolization and contact.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A robust exposure control plan is non-negotiable. This involves a combination of engineering controls and appropriate PPE designed to mitigate the risks identified in Section 2.

-

Engineering Controls : All work with this compound powder must be conducted in a certified chemical fume hood. This is the primary line of defense to prevent inhalation of the dust, which is classified as potentially harmful.[3][6] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[7]

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is mandatory due to the H319 classification (Causes serious eye irritation).

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3] Gloves must be inspected before use and changed immediately if contamination is suspected. Because the compound is a skin irritant (H315), ensuring complete skin coverage is essential.

-

Respiratory Protection : If working outside of a fume hood (not recommended) or if dust exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate particulate filters should be used.[3][7]

-

Section 4: Standard Operating Protocol: Safe Weighing and Handling

This protocol provides a self-validating workflow for the safe handling and weighing of powdered this compound.

Objective: To accurately weigh a specified amount of this compound while preventing personnel exposure and cross-contamination.

Materials:

-

This compound solid

-

Appropriate PPE (lab coat, safety goggles, gloves)

-

Analytical balance

-

Spatula

-

Anti-static weigh boat or glassine paper

-

Secondary containment vessel

-

Waste container for contaminated disposables

Methodology:

-

Preparation (Pre-Operation Check):

-

Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Don all required PPE as specified in Section 3.

-

Place the analytical balance inside the fume hood on a stable, vibration-free surface.

-

Wipe down the balance and the fume hood sash with 70% ethanol to reduce static and remove any potential contaminants.

-

Assemble all necessary materials (spatula, weigh boat, secondary container) within the fume hood to minimize movement in and out of the controlled workspace.

-

-

Execution (Weighing Process):

-

Place the weigh boat on the balance and tare the mass.

-

Slowly open the this compound container. Keep the container opening pointed away from your breathing zone.

-

Using a clean spatula, carefully transfer a small amount of the powder to the weigh boat. Avoid any sudden movements that could generate dust. The rationale for slow, deliberate transfer is to minimize the aerosolization of the irritant powder.

-

Observe the mass on the balance. Add or remove small amounts of the compound until the desired weight is achieved.

-

Once the target mass is reached, securely close the primary container of this compound.

-

Carefully transfer the weigh boat containing the compound into a labeled secondary container for transport to the next experimental step.

-

-

Post-Operation & Decontamination:

-

Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol) and place the wipe in the designated solid waste container.

-

Dispose of the used weigh boat in the same waste container.

-

Wipe down the surfaces of the balance and the fume hood work area.

-

Remove gloves and dispose of them, followed by washing hands thoroughly with soap and water.

-

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. The following flowchart outlines the necessary actions.

Caption: Emergency first aid response workflow for this compound exposure.

Section 6: Spill Management and Waste Disposal

Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

Spill Response Protocol:

Caption: Step-by-step workflow for managing a solid spill of this compound.

Waste Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[8]

-

Contaminated Solids : Place all contaminated disposable materials (gloves, wipes, weigh boats) and the spilled chemical itself into a clearly labeled, sealed hazardous waste container.

-

Unused Chemical : Do not dispose of unused this compound down the drain. It should be disposed of via an approved waste disposal company. Leave the chemical in its original container where possible.

Section 7: Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

-

Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep away from sources of ignition and direct sunlight.[8] Store apart from incompatible materials.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7] Reactions with these materials could generate heat or hazardous byproducts.

References

-

PubChem. (n.d.). 2,4,6-Tribromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem Service. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Material Safety Data Sheet 2,4,6-Tribromophenol, 98%. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H3Br3O2 | CID 246577. National Center for Biotechnology Information. Retrieved from [Link]

-

OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL. Retrieved from [Link]

-

U.S. EPA. (2009). Provisional Peer-Reviewed Toxicity Values for 2,4,6-Tribromophenol. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound CAS#: 633-12-5 [amp.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

2,4,6-Tribromobenzoic acid literature review

An In-depth Technical Guide to 2,4,6-Tribromobenzoic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its synthesis, physicochemical properties, reactivity, and handling, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction and Strategic Significance

This compound is a highly substituted aromatic carboxylic acid. Its structure, featuring three bromine atoms symmetrically flanking a carboxyl group, imparts significant steric hindrance and unique electronic properties. While not typically a final drug product, it serves as a crucial intermediate and building block in organic synthesis. Understanding its preparation and reactivity is key to leveraging its potential in constructing more complex molecular architectures. The synthetic challenge lies in overcoming the directing effects of the carboxyl group to achieve the 2,4,6-substitution pattern, a feat accomplished through a classic and elegant synthetic strategy.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its use in experimental work. These properties dictate solvent choice, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Br₃O₂ | PubChem[1] |

| Molecular Weight | 358.81 g/mol | PubChem[1] |

| Appearance | White to off-white or cream-colored crystalline powder | ChemicalBook, TCI[2][3][4] |

| Melting Point | 192.5–197 °C | Organic Syntheses, TCI[2][4] |

| Density | 2.383 g/cm³ | ChemicalBook[5] |

| pKa | 1.41 (at 25 °C) | Molbase[3] |

| Solubility | 3.5 g/L in water (at 15 °C) | Molbase[3] |

| CAS Number | 633-12-5 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is simple, showing a singlet for the two equivalent aromatic protons (at C3 and C5).[6][7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the bromine-substituted carbons (C2, C4, C6), the proton-bearing carbons (C3, C5), and the carbon attached to the carboxyl group (C1).[6]

-

FTIR: The infrared spectrum is characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from the acid group.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms.[6]

Synthesis: A Case Study in Directing Group Strategy

Direct bromination of benzoic acid is not a viable route to this compound. The carboxylic acid group is a deactivating, meta-director for electrophilic aromatic substitution. Therefore, a multi-step synthesis employing a powerful activating and ortho, para-directing group, which is later removed, is the standard and most reliable method.[8] The procedure outlined by Organic Syntheses is a trusted, peer-reviewed protocol.[2]

Synthetic Workflow Diagram

Caption: Key reactions of this compound.

-